1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220815
InChI: InChI=1S/C11H10BrFO2/c12-8-2-1-7(9(13)5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
SMILES:
Molecular Formula: C11H10BrFO2
Molecular Weight: 273.10 g/mol

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC18220815

Molecular Formula: C11H10BrFO2

Molecular Weight: 273.10 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C11H10BrFO2
Molecular Weight 273.10 g/mol
IUPAC Name 1-[(4-bromo-2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H10BrFO2/c12-8-2-1-7(9(13)5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
Standard InChI Key OFGWKEMFLKLGHN-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=C(C=C(C=C2)Br)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1-(4-bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid. Its structure consists of a cyclopropane ring directly bonded to a carboxylic acid group and a benzyl moiety substituted with bromine and fluorine atoms (Figure 1).

Molecular Formula: C11H10BrFO2\text{C}_{11}\text{H}_{10}\text{BrFO}_2
Molecular Weight:

  • Calculated: 273.07 g/mol (based on atomic masses: C=12.01, H=1.008, Br=79.904, F=18.998, O=16.00)

  • Reported: 273.10 g/mol , 273.07 g/mol

The minor discrepancy in molecular weight values likely arises from rounding differences in atomic mass constants across databases.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number1480511-01-0
IUPAC Name1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid
Canonical SMILESC1CC1(C(=O)O)CC2=C(C=CC(=C2)Br)F
InChI KeyUUEUTHYNOREMBL-UHFFFAOYSA-N
DensityNot reported-
Melting/Boiling PointsNot reported-

The absence of reported physical properties such as melting/boiling points highlights gaps in publicly available data, a common challenge for novel or specialized compounds .

Structural Analysis

The cyclopropane ring introduces significant ring strain, which influences the compound’s reactivity and conformational stability. The electron-withdrawing effects of the bromine and fluorine atoms on the benzyl group further modulate electronic properties, potentially enhancing interactions with biological targets or catalysts .

Applications in Scientific Research

Medicinal Chemistry

Halogenated cyclopropane derivatives are explored for their bioisosteric potential, mimicking natural substrates while resisting metabolic degradation. The bromine and fluorine substituents may enhance binding affinity to enzymes or receptors involved in inflammatory or oncogenic pathways .

Compound ClassObserved ActivityRelevance to Target Compound
Halogenated cyclopropanesCOX-2 inhibition, apoptosis inductionLikely similar mechanisms
Fluorobenzyl derivativesEnhanced blood-brain barrier penetrationPotential CNS applications

Material Science

Comparative Analysis with Related Compounds

Halogen Substitution Effects

Comparing 1-(4-bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid to its non-halogenated or mono-halogenated analogs reveals critical trends:

  • Electron-Withdrawing Effects: Dual halogenation increases electrophilicity, potentially enhancing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

  • Steric Considerations: The ortho-fluorine atom may impose steric hindrance, affecting regioselectivity in further derivatization.

Table 3: Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Differences
1-(4-Chlorobenzyl)cyclopropane-1-carboxylic acidC11H11ClO2\text{C}_{11}\text{H}_{11}\text{ClO}_2Chlorine vs. bromine/fluorine
1-(2-Fluorobenzyl)cyclopropane-1-carboxylic acidC11H11FO2\text{C}_{11}\text{H}_{11}\text{FO}_2Single halogen substitution

Challenges and Future Directions

Data Gaps

The lack of published studies on this specific compound underscores the need for:

  • Physicochemical Characterization: Determination of melting points, solubility, and stability under various conditions.

  • Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.

Synthetic Optimization

Future work should explore catalytic asymmetric cyclopropanation to access enantiomerically pure forms, which are critical for pharmaceutical applications .

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